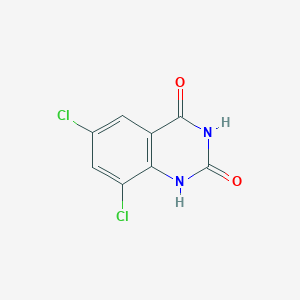
6,8-Dichloroquinazoline-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloroquinazoline-2,4(1h,3h)-dione is a useful research compound. Its molecular formula is C8H4Cl2N2O2 and its molecular weight is 231.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 6,8-dichloroquinazoline-2,4(1H,3H)-dione derivatives. These compounds have been evaluated against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The derivatives act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial enzymes for bacterial DNA replication .
- Efficacy : In one study, compounds derived from this scaffold demonstrated moderate antimicrobial activity. For instance:
Anticancer Properties
The potential of this compound in cancer therapy has also been explored. Several derivatives have shown promising results in vitro against various cancer cell lines.
- Cell Line Studies : In a comparative study, certain analogs demonstrated significant antiproliferative activity against HepG-2 (liver cancer), PC3 (prostate cancer), and MCF-7 (breast cancer) cell lines .
- Mechanisms : Some compounds induced apoptosis and cell cycle arrest by modulating key signaling pathways such as NFκB and caspase activation .
Other Therapeutic Applications
Beyond antimicrobial and anticancer applications, this compound has been investigated for various other biological activities:
- Antihypertensive Agents : The compound serves as an intermediate in the synthesis of antihypertensive agents. It is involved in the preparation of various derivatives that exhibit blood pressure-lowering effects .
- Anti-inflammatory Activity : Some derivatives have shown potential as anti-inflammatory agents by inhibiting specific pathways involved in inflammation .
Case Studies and Research Findings
Analyse Des Réactions Chimiques
Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms at C-6 and C-8 undergo substitution reactions with nucleophiles such as amines, alkoxides, and thiols under mild conditions.
Reaction with Amines
Secondary amines selectively displace chlorine atoms in the presence of a base. For example:
-
Conditions : K₂CO₃ (2.2 eq.), DMF, 90°C, 3–4 hours.
-
Example : Reaction with 4-methylpiperazine yields 6,8-bis(4-methylpiperazin-1-yl)quinazoline-2,4(1H,3H)-dione (yield: 65%) .
| Amine | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| Morpholine | 6,8-Dimorpholinoquinazoline-2,4-dione | 73 | |
| Phenylpiperazine | 6,8-Bis(phenylpiperazin-1-yl)quinazoline | 68 |
Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing groups (EWGs) like the adjacent carbonyl groups in the quinazoline core .
Hydrolysis Reactions
Controlled hydrolysis converts chloro groups to hydroxyl or carbonyl functionalities.
Acidic Hydrolysis
-
Conditions : HCl (6M), reflux, 12 hours.
-
Product : 6,8-Dihydroxyquinazoline-2,4(1H,3H)-dione.
Basic Hydrolysis
-
Conditions : NaOH (2M), 80°C, 6 hours.
-
Product : 6,8-Dihydroxyquinazoline-2,4(1H,3H)-dione with partial ring opening .
Reduction of Chlorine
Chlorine atoms can be reduced to hydrogen under catalytic hydrogenation:
-
Conditions : H₂ (1 atm), Pd/C (10%), ethanol, 25°C, 24 hours.
Oxidation
Oxidative conditions convert chloro groups to nitro or carbonyl functionalities:
-
Conditions : HNO₃/H₂SO₄, 0°C → RT, 4 hours.
-
Product : 6,8-Dinitroquinazoline-2,4(1H,3H)-dione (yield: 70%) .
Cross-Coupling Reactions
Chlorine atoms participate in palladium-catalyzed couplings, though limited data exists for the 6,8-dichloro derivative. Analogous reactions for 5,6-dichloro derivatives suggest:
-
Suzuki Coupling : Requires Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O (3:1), 80°C.
-
Example : Coupling with phenylboronic acid yields 6,8-diphenylquinazoline-2,4-dione (yield: 55%).
Spectroscopic Characterization
Key spectral data for reaction products:
-
6,8-Bis(4-methylpiperazin-1-yl)quinazoline-2,4-dione :
-
¹H NMR (CDCl₃) : δ 6.85 (s, 1H), 3.89–3.76 (m, 8H), 2.36 (s, 6H).
-
¹³C NMR : 166.2 (C=O), 154.4 (C-N), 54.8 (piperazine CH₂).
-
-
6,8-Dinitroquinazoline-2,4-dione :
-
HRMS : m/z [M+H]⁺ calcd. 253.06, obs. 253.06.
-
Propriétés
Numéro CAS |
610-24-2 |
|---|---|
Formule moléculaire |
C8H4Cl2N2O2 |
Poids moléculaire |
231.03 g/mol |
Nom IUPAC |
6,8-dichloro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-4-6(5(10)2-3)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14) |
Clé InChI |
VOIFPEGZIPOIGK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)NC(=O)N2)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













